Fmoc-Cys(Trt)-OPfp

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453274 | |

| Record name | Fmoc-Cys(Trt)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115520-21-3 | |

| Record name | Fmoc-Cys(Trt)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys(Trt)-OPfp: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, commonly abbreviated as Fmoc-Cys(Trt)-OPfp. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. This document details its chemical structure and properties, provides in-depth experimental protocols for its use, and discusses potential side reactions and mitigation strategies.

Chemical Structure and Properties

This compound is a derivative of the amino acid cysteine, modified with three key chemical moieties that facilitate its use in peptide synthesis:

-

Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, preventing unwanted reactions during peptide bond formation. Its removal is a key step in the iterative cycle of peptide synthesis.

-

Trt (Trityl) group: An acid-labile protecting group for the thiol side chain of cysteine. This prevents the highly reactive thiol from engaging in side reactions, such as disulfide bond formation, during synthesis.

-

OPfp (Pentafluorophenyl ester) group: An activating group on the carboxyl terminus. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly reactive towards nucleophilic attack by the free amino group of the growing peptide chain, facilitating efficient peptide bond formation without the need for additional in-situ coupling reagents.[1]

The combination of these groups makes this compound a stable, crystalline solid that can be conveniently used in automated or manual peptide synthesis.[1][2]

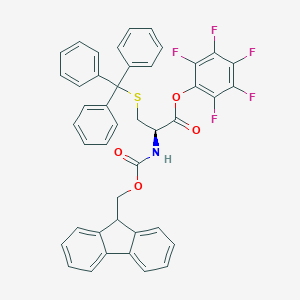

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Nα-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester |

| CAS Number | 115520-21-3[3][4][5][6] |

| Molecular Formula | C₄₃H₃₀F₅NO₄S[2][4][6] |

| Molecular Weight | 751.76 g/mol [3][4] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98.0% (HPLC)[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Sparingly soluble in water.[1] |

| Storage Temperature | 2-8°C[3][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester allows for a direct and efficient coupling step without the need for prior activation with reagents like HBTU or HATU, which can sometimes lead to side reactions, especially with sensitive amino acids like cysteine.

The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted in the following diagram.

Caption: SPPS workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) (scavengers)

-

Dithiothreitol (DTT) or Ethanedithiol (EDT) (scavengers)

-

Cold diethyl ether

Protocol 1: Fmoc Deprotection

-

Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Protocol 2: Coupling of this compound

-

In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

-

(Optional) To accelerate the reaction and minimize racemization, add 3-5 equivalents of HOBt to the solution.[1][2]

-

Add the this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

Protocol 3: Final Cleavage and Deprotection of Trt Group

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides containing Cys(Trt) is 95% TFA, 2.5% water, and 2.5% TIS or TES. The addition of 1-2% EDT or DTT is also recommended to act as a scavenger for the trityl cation and prevent re-attachment to the cysteine thiol.[8]

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While this compound is an efficient reagent, certain side reactions can occur, particularly with cysteine residues.

Racemization

Cysteine is susceptible to racemization during activation and coupling, especially under basic conditions. The use of pre-activated pentafluorophenyl esters significantly reduces the risk of racemization compared to in-situ activation methods that employ strong bases.

The following table summarizes the extent of racemization of Cys(Trt) under different coupling conditions.

| Coupling Reagent | Base | % D-Cys Formation |

| DIPCDI/Oxyma | - | 3.3%[9] |

| HCTU/6-Cl-HOBt | DIEA | 8.0% (25 °C)[9] |

| HCTU/6-Cl-HOBt | DIEA | 10.9% (80 °C)[9] |

| HCTU/6-Cl-HOBt | DIEA | 26.6% (90 °C)[9] |

To further minimize racemization when using this compound, the addition of HOBt as a catalyst is recommended.[1][2]

Incomplete Trt Deprotection

The cleavage of the Trt group is a reversible reaction. The stable trityl cation that is formed can re-attach to the nucleophilic thiol group of cysteine.[3] To prevent this, it is crucial to use a scavenger in the cleavage cocktail. Trialkylsilanes like TIS or TES are highly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.

The logical relationship between the protecting groups, the activating group, and the reagents used for their removal is illustrated below.

Caption: Logical relationships in this compound chemistry.

Conclusion

This compound is a highly valuable and efficient building block for the incorporation of cysteine into synthetic peptides. Its pre-activated nature simplifies the coupling step in SPPS and minimizes the risk of racemization. A thorough understanding of its chemical properties and the appropriate protocols for its use, including deprotection and cleavage, is essential for the successful synthesis of high-purity, cysteine-containing peptides for research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of available protective groups for the thiol functionality of cysteine, the trityl (Trt) group stands out as a robust and versatile tool, particularly within the framework of modern Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with the use of the trityl protecting group for cysteine.

Core Principles of the Trityl Protecting Group

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the highly reactive thiol side chain of cysteine from engaging in undesirable side reactions. The significant steric hindrance provided by the three phenyl rings effectively prevents oxidation to disulfides, alkylation, and other modifications during the iterative cycles of peptide chain elongation.[1]

A key advantage of the Trt group lies in its orthogonality with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the α-amino group of the peptide backbone.[1] The Fmoc group is removed under basic conditions, typically with piperidine, to which the Trt group is stable. Conversely, the Trt group is readily cleaved under mild acidic conditions, which do not affect the peptide backbone or other acid-labile side-chain protecting groups that are designed to be more robust. This orthogonal relationship is fundamental to the elegance and efficiency of the Fmoc/tBu synthesis strategy.

Applications in Peptide Synthesis and Drug Development

The application of Trt-protected cysteine (Fmoc-Cys(Trt)-OH) is extensive and critical in the synthesis of complex peptides and proteins. Its use is instrumental in:

-

Preventing Unwanted Disulfide Bond Formation: The high nucleophilicity of the cysteine thiol makes it prone to oxidation, leading to the premature and often incorrect formation of disulfide bridges. The Trt group effectively masks the thiol, ensuring that disulfide bond formation can be controlled and directed at a later, desired stage of the synthesis.[1]

-

Enabling Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, the formation of specific, desired disulfide linkages is a significant challenge. The Trt group can be used in concert with other orthogonal protecting groups, such as acetamidomethyl (Acm) or methoxytrityl (Mmt), to achieve regioselective disulfide bond formation.[2] This is crucial for synthesizing peptides and proteins with defined three-dimensional structures and biological activities, such as conotoxins.[2][3]

-

Minimizing Side Reactions: The bulky nature of the Trt group helps to minimize side reactions at the C-terminal cysteine residue, such as the formation of 3-(1-piperidinyl)alanine.[2]

Quantitative Data on Trityl and Related Protecting Groups

The selection of a protecting group strategy is often guided by quantitative data on cleavage efficiency and stability. The following tables summarize key data for the trityl group and compare it with other commonly used cysteine protecting groups.

| Protecting Group | Cleavage Conditions | Typical Reaction Time | Cleavage Yield (%) | Notes |

| Trityl (Trt) | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 hours | >90 | Standard cleavage cocktail for Fmoc SPPS.[4][5] |

| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 2-4 hours | >90 | Recommended for peptides with multiple Cys(Trt) residues to prevent oxidation.[4] | |

| 1% TFA in DCM | Slow cleavage | - | S-Trt is slowly cleaved by dilute TFA. | |

| Methoxytrityl (Mmt) | 1-2% TFA in DCM | 30-60 minutes | Quantitative | Highly acid-labile, suitable for on-resin deprotection.[6] |

| Acetamidomethyl (Acm) | Iodine (I₂) in 80% AcOH | 30 minutes | - | Oxidative cleavage, orthogonal to Trt.[7] |

| Mercury(II) Acetate | - | - | Requires heavy metal reagents.[6] | |

| tert-Butyl (tBu) | TFMSA or Hg(OAc)₂ | - | - | Stable to TFA.[6] |

| 4-methoxybenzyl (Mob) | HF or TFMSA/TFA/p-cresol | - | - | Used in Boc-SPPS.[7][8] |

Table 1: Cleavage Conditions and Yields for Common Cysteine Protecting Groups

| Scavenger | Type | Concentration (%) | Function |

| Triisopropylsilane (TIS) | Silane | 2.5-5 | Highly effective at irreversibly quenching the trityl cation to form triphenylmethane.[4][9] |

| 1,2-Ethanedithiol (EDT) | Thiol | 2.5 | Scavenges the trityl cation and maintains the cysteine thiol in a reduced state.[4][9] |

| Thioanisole | Thiol Ether | 5 | Scavenger for t-butyl cations and can assist in Trt cation trapping.[10] |

| Phenol | Aromatic | 5 | A common scavenger for various carbocations.[4] |

Table 2: Common Scavengers Used in Trityl Deprotection Cocktails

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving the use of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH

This protocol describes the incorporation of a Fmoc-Cys(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, 2.9 equivalents)

-

Base (e.g., DIPEA, 6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Pre-activation of the Amino Acid: In a separate vial, dissolve Fmoc-Cys(Trt)-OH, the coupling reagent (e.g., HBTU), and an additive like HOBt (3 equivalents) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.[11]

-

Coupling Reaction: Add the activated Fmoc-Cys(Trt)-OH solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[11]

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.[11]

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.[11]

Protocol 2: N-terminal Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the next coupling step.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.[11]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[11]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the cleaved Fmoc-adduct.

Protocol 3: Cleavage of the Peptide from the Resin and Trityl Deprotection

This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and the Trityl and other acid-labile side-chain protecting groups are removed simultaneously.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.

-

Cleavage Reaction: Prepare the cleavage cocktail fresh. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[4]

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small volume of fresh cleavage cocktail or neat TFA.

-

Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS incorporating a trityl-protected cysteine.

Trityl Group Cleavage Mechanism and the Role of Scavengers

This diagram illustrates the acid-catalyzed cleavage of the S-trityl group from cysteine and the crucial role of a scavenger in preventing re-attachment.

References

- 1. benchchem.com [benchchem.com]

- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

The Strategic Advantage of Pre-Activated Amino Acid Esters in Peptide Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the pursuit of efficiency, purity, and reliability is paramount. The method of activating amino acids for peptide bond formation is a critical determinant of success, influencing everything from reaction kinetics to the stereochemical integrity of the final product. While in-situ activation methods are prevalent, the use of pre-activated amino acid esters offers a distinct set of advantages that can be strategically leveraged to overcome common challenges in peptide science. This guide provides a comprehensive technical overview of the benefits of employing pre-activated amino acid esters, supported by quantitative data, detailed experimental protocols, and illustrations of their application in the synthesis of biologically relevant peptides.

Core Principles of Pre-Activated Amino Acid Esters

In peptide synthesis, the carboxyl group of an N-protected amino acid must be activated to facilitate nucleophilic attack by the amino group of the adjacent amino acid. Pre-activated amino acid esters are stable, isolable intermediates where the carboxyl group has been converted into a more reactive form. The most common types are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters.[1][2] The electron-withdrawing nature of the succinimidyl and pentafluorophenyl groups makes the carbonyl carbon highly electrophilic, promoting efficient amide bond formation.[3]

A significant advantage of this approach is the separation of the activation step from the coupling reaction. This minimizes the exposure of the growing peptide chain to potentially harsh coupling reagents and their byproducts, which can lead to side reactions.[4]

Key Advantages at a Glance:

-

Enhanced Stability and Convenience: Pre-activated esters are often crystalline solids that can be synthesized in advance, purified, and stored, offering convenience and batch-to-batch consistency.[1][5]

-

Reduced Side Reactions: By avoiding the use of in-situ coupling reagents during the peptide elongation phase, the risk of side reactions such as guanidinylation (common with uronium-based reagents) is eliminated.[6]

-

Minimized Racemization: The stable nature of the active ester and the often milder coupling conditions help to preserve the stereochemical integrity of the chiral amino acids, a critical factor for the biological activity of the final peptide.[7][8]

-

High Coupling Efficiency: The high reactivity of these esters leads to rapid and efficient peptide bond formation, often resulting in higher crude peptide purity and yields.[3][9]

-

Suitability for Challenging Sequences: Pre-activated esters can be particularly effective for sterically hindered couplings and in the synthesis of complex peptide sequences where in-situ methods may falter.[1]

Quantitative Performance Analysis

The choice of coupling methodology has a direct and measurable impact on the outcome of a peptide synthesis. The following tables summarize comparative data on crude peptide purity and racemization levels, illustrating the performance of pre-activated esters in relation to common in-situ coupling reagents.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74

| Coupling Reagent/Method | Crude Peptide Purity (%) | Reference(s) |

| Pentafluorophenyl (Pfp) Ester | >90 | [3] |

| HATU | 83.63 | [3] |

| HCTU | 82.50 | [3] |

| PyBOP | 48.11 | [3] |

Note: The acyl carrier protein (ACP) fragment 65-74 is a standard benchmark for evaluating the efficiency of coupling methods due to its challenging sequence.

Table 2: Comparative Racemization Levels of Different Coupling Reagents

| Coupling Reagent/Method | Model Peptide | % Epimer | Reference(s) |

| DCC/HOBt | Z-Gly-Phe-Val-OMe | <1 | [10] |

| HBTU/DIEA | Boc-Leu-Phe-Val-OtBu | 14.3 (without HOBt) | [10] |

| Pre-activated Esters (general) | - | Generally low | [7][8] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of pre-activated amino acid esters in both solid-phase and solution-phase peptide synthesis.

Synthesis of Fmoc-Amino Acid N-Hydroxysuccinimide (NHS) Esters

This protocol describes the synthesis of Fmoc-amino acid-ONSu esters from the corresponding Fmoc-amino acids using dicyclohexylcarbodiimide (DCC).[5][11]

Materials:

-

Fmoc-protected amino acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution with stirring.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-ONSu ester.

Synthesis of Fmoc-Amino Acid Pentafluorophenyl (Pfp) Esters

This protocol outlines the synthesis of Fmoc-amino acid-OPfp esters.[1]

Materials:

-

Fmoc-amino acid

-

Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

-

Pyridine or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[1]

Solid-Phase Peptide Synthesis (SPPS) using Pre-activated Amino Acid Esters

This protocol describes a general cycle for SPPS on a 0.1 mmol scale using pre-activated esters.[1]

Materials:

-

Appropriate resin (e.g., Rink Amide resin)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Pre-activated Fmoc-amino acid ester (NHS or Pfp) (3-5 equivalents)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, dissolve the pre-activated Fmoc-amino acid ester (3-5 equivalents) in DMF.

-

(Optional) Add HOBt (3-5 equivalents) to the amino acid solution to catalyze the reaction.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin with DMF.

-

Repeat steps 2-4 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Purification: Dry the crude peptide and purify by reverse-phase HPLC.

References

- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]

- 11. WO2011095989A3 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Fmoc-Cys(Trt)-OPfp in DMF and DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester (Fmoc-Cys(Trt)-OPfp) in the common organic solvents N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). A thorough understanding of the solubility of this critical reagent is paramount for the optimization of reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby enhancing the yield and purity of synthetic peptides.

While extensive quantitative solubility data for this compound is not widely published, this guide consolidates available information, presents a semi-quantitative analysis, and provides a detailed experimental protocol for the precise determination of its solubility.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the Fmoc group, the amino acid side chain, and any protecting groups. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents. Polar aprotic solvents, such as DMF, are extensively used in solid-phase peptide synthesis (SPPS) due to their excellent capacity to dissolve Fmoc-amino acids and swell the resin support.

Several key factors influence the solubility of these compounds:

-

The Fmoc Group: Its large, nonpolar nature enhances solubility in organic solvents.

-

Amino Acid Side Chain: The polarity and any protecting groups on the side chain significantly impact solubility. In the case of this compound, the bulky and hydrophobic trityl (Trt) group on the cysteine side chain plays a major role.

-

Activating Group: The pentafluorophenyl (OPfp) ester group also contributes to the overall molecular properties influencing solubility.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical.

-

Temperature: Solubility is generally temperature-dependent.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Quantitative Solubility Data

| Solvent | Type | CAS Number | Qualitative Solubility | Semi-Quantitative Solubility (Concentration) | Source(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 68-12-2 | Clearly Soluble | ~0.167 M (0.5 mmole in 3 ml) | [1][2][3] |

| Dichloromethane (DCM) | Chlorinated | 75-09-2 | Soluble | Not specified |

Note: The semi-quantitative value for DMF is calculated based on the information "0.5 mmole in 3 ml DMF): clearly soluble". This indicates that the compound is at least soluble at this concentration.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise solubility data for their specific applications and solvent batches, the shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in DMF and DCM at a specified temperature.

Materials:

-

This compound (high purity)

-

N,N-Dimethylformamide (DMF), anhydrous, high purity

-

Dichloromethane (DCM), anhydrous, high purity

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMF or DCM) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 ml of DMF or DCM). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Analysis (HPLC):

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample and the standard solutions onto the HPLC system.

-

Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at a wavelength where this compound has strong absorbance, such as 265 nm).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Conclusion

This compound exhibits good solubility in the commonly used peptide synthesis solvents, DMF and DCM. While precise quantitative data is scarce in public literature, the provided semi-quantitative information and the detailed experimental protocol for the shake-flask method will enable researchers to accurately determine the solubility under their specific laboratory conditions. This is crucial for the development of robust and reproducible peptide synthesis protocols, ultimately leading to higher purity and yield of the final peptide product.

References

Pentafluorophenyl Esters: A Superior Tool for Amide Bond Formation in Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, bioconjugates, and other complex molecular architectures, the efficient and reliable formation of amide bonds is a critical cornerstone. Among the various methods available for activating carboxylic acids, the use of pentafluorophenyl (PFP) esters has emerged as a superior strategy, offering significant advantages in terms of reactivity, stability, and overall efficiency.[1][2] This technical guide provides a comprehensive overview of the core principles of PFP ester chemistry, quantitative performance data, detailed experimental protocols, and their applications in modern chemical synthesis.

Core Principles: The Chemistry of PFP Esters

Pentafluorophenyl esters are highly reactive acylating agents utilized to facilitate the formation of amide bonds between a carboxylic acid and a primary or secondary amine.[3][4] The key to their efficacy lies in the strong electron-withdrawing nature of the pentafluorophenyl group. This structural feature significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[1][2] The subsequent collapse of the tetrahedral intermediate is facilitated by the pentafluorophenolate anion, which is an excellent leaving group.[1][3]

The primary advantages of using PFP esters in amide bond formation include:

-

Enhanced Reactivity: The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the ester carbonyl exceptionally electrophilic, leading to faster reaction kinetics compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][5]

-

Increased Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[6][7][8] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly in bioconjugation applications where aqueous buffers are common.[2]

-

High Yields and Purity: The rapid reaction rates and reduced susceptibility to side reactions, such as hydrolysis, contribute to higher yields and purity of the final amide product.[9][10]

-

Versatility: PFP esters are amenable to both solution-phase and solid-phase peptide synthesis, as well as a wide range of bioconjugation applications.[1][9]

Mechanism of Amide Bond Formation

The reaction between a PFP ester and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PFP ester, forming a transient tetrahedral intermediate. This intermediate then collapses, with the expulsion of the stable pentafluorophenolate leaving group, to form the thermodynamically favored amide bond.[3]

Mechanism of amide bond formation using a PFP ester.

Quantitative Performance Data

The superior performance of PFP esters in amide bond formation is not merely qualitative. Kinetic studies have demonstrated their significantly higher reactivity compared to other common activating groups.

Table 1: Relative Coupling Rates of Active Esters

| Active Ester Type | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Data sourced from comparative kinetic studies.[5] |

Table 2: Comparative Stability of Active Esters

| Property | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Hydrolytic Stability | More stable in aqueous media[2][6][7][8] | Less stable, more prone to hydrolysis[2] |

| Reaction Efficiency | Higher due to reduced hydrolysis and faster kinetics[2][7][11] | Can be lower, especially in dilute aqueous solutions[12] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of PFP esters and their subsequent use in amide bond formation in both solution-phase and solid-phase synthesis.

Protocol 1: Preparation of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a PFP ester from a carboxylic acid using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1]

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

DCC or DIC (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the DCC or DIC to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

-

Purify the crude PFP ester by recrystallization or column chromatography if necessary.

Another approach involves the use of thionyl chloride to first form an acid chloride, which then reacts with pentafluorophenol.[3][13]

Protocol 2: Solution-Phase Amide Bond Formation

This protocol outlines the general procedure for coupling a PFP active ester with an amine in solution.[1]

Materials:

-

PFP active ester (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous solvent (e.g., DMF, DCM, THF)

-

Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

Procedure:

-

Dissolve the PFP active ester in the anhydrous solvent.

-

Add the amine to the solution. If the amine is in the form of a salt, add the base to liberate the free amine.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[1][3]

-

Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of Fmoc-protected amino acid PFP esters in solid-phase peptide synthesis.[1][9]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid PFP ester (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[1][10]

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

Dissolve the Fmoc-amino acid PFP ester and HOBt in DMF.

-

Add the solution to the resin and agitate at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Proceed with the next Fmoc deprotection and coupling cycle.

Experimental and Logical Workflows

Visualizing the workflow can aid in the planning and execution of synthesis involving PFP esters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-Cys(Trt)-OPfp on Solid Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cysteine residues into synthetic peptides is fundamental for creating biomolecules with defined tertiary structures, such as those containing disulfide bridges, and for site-specific conjugation. In Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group of cysteine requires robust protection to prevent undesired side reactions. The trityl (Trt) group is a widely utilized protecting group for this purpose due to its stability during chain elongation and its lability under the final acidic cleavage conditions.

A critical step in SPPS is the efficient and stereochemically pure incorporation of each amino acid. Cysteine residues, in particular, are susceptible to racemization during activation and coupling, especially when using standard carbodiimide or phosphonium/uronium salt activators in the presence of a base. The use of pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-Cys(Trt)-OH, offers a significant advantage by minimizing racemization and ensuring high coupling efficiency.[1][2]

These application notes provide a comprehensive guide to the optimal coupling conditions for Fmoc-Cys(Trt)-OPfp on a solid support, including detailed protocols, quantitative data on side reactions, and troubleshooting strategies.

Data Presentation

Table 1: Racemization of Cysteine under Various Coupling Conditions

The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH under different activation and coupling conditions. While direct comparative data for this compound is not extensively published in a single study, the use of pre-formed active esters is a well-established method to minimize racemization.[2] The data for Fmoc-Cys(Trt)-OH provides a baseline for understanding the propensity of this amino acid to racemize and highlights the importance of the chosen coupling strategy.

| Coupling Reagent/Method | Base | Temperature (°C) | % D-Cys Formation (Racemization) | Reference |

| DIPCDI/Oxyma Pure | - | Room Temperature | 3.3% | [3] |

| HCTU/6-Cl-HOBt | DIEA | 50 (Microwave) | 10.9% | [1] |

| HCTU/6-Cl-HOBt | DIEA | 80 (Microwave) | 26.6% | [1] |

| Uronium Activation | DIEA | Room Temperature | 8.0% | [4] |

Note: The use of this compound is recommended to significantly reduce the levels of racemization observed with in-situ activation methods, particularly those employing strong bases and elevated temperatures.

Table 2: Recommended Coupling Conditions for this compound

| Parameter | Recommended Condition | Notes |

| Solvent | DMF, NMP | DMF is a standard solvent offering good resin swelling and reactant solubility. NMP can be beneficial in cases of peptide aggregation.[5] |

| Equivalents of this compound | 1.5 - 3.0 | An excess of the activated amino acid is used to drive the reaction to completion. |

| Additive | HOBt or HOOBt (1 equivalent) | Additives can accelerate the coupling reaction, though they are not strictly necessary with the highly reactive Pfp ester. |

| Reaction Time | 1 - 4 hours | The reaction can be monitored for completion using a qualitative test such as the Kaiser test. In some cases, overnight coupling may be employed. |

| Temperature | Room Temperature | Elevated temperatures are generally not required and can increase the risk of side reactions. |

Experimental Protocols

Protocol 1: Standard Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound to a solid support following the removal of the N-terminal Fmoc protecting group from the growing peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

Reaction vessel for manual SPPS

-

Shaker or agitator

-

Kaiser test kit

Procedure:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), thoroughly wash the peptide-resin with DMF (3 x 1 minute) to remove residual piperidine.

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF. If using an additive, dissolve HOBt (1 equivalent) in the same solution.

-

Coupling Reaction: Add the this compound solution to the washed and drained peptide-resin. Agitate the mixture at room temperature for 1 to 4 hours.

-

Monitoring the Coupling: To monitor the progress of the reaction, perform a Kaiser test on a small sample of resin beads after 1 hour.

-

Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to the washing step.

-

Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Continue to agitate and re-test at 30-60 minute intervals. If the test remains positive after 4 hours, a second coupling (recoupling) may be necessary.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the synthesis cycle.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test

The Kaiser test is a sensitive qualitative method for detecting free primary amines on the solid support.

Procedure:

-

Withdraw a small sample of resin beads (approximately 1-2 mg) from the reaction vessel and place them in a small glass test tube.

-

Wash the beads with ethanol (2 x 0.5 mL) and then with pyridine (2 x 0.5 mL).

-

Add 2-3 drops of ninhydrin solution A (potassium cyanide in pyridine).

-

Add 2-3 drops of ninhydrin solution B (ninhydrin in ethanol).

-

Add 2-3 drops of ninhydrin solution C (phenol in ethanol).

-

Heat the test tube at 100-120°C for 3-5 minutes.

-

Observe the color of the resin beads and the solution.

-

Blue or purple beads/solution: Indicates the presence of free primary amines (incomplete coupling).

-

Yellow or colorless beads/solution: Indicates the absence of free primary amines (complete coupling).

-

Mandatory Visualization

Caption: Workflow for the coupling of this compound on a solid support.

Caption: Troubleshooting logic for incomplete coupling of this compound.

Concluding Remarks

The use of this compound provides a reliable and efficient method for the incorporation of cysteine into synthetic peptides with a reduced risk of racemization. By following the optimized protocols and paying close attention to reaction monitoring, researchers can achieve high coupling efficiencies and obtain final peptide products of high purity. For particularly challenging sequences, adjustments to solvents and reaction times may be necessary to overcome issues such as steric hindrance and peptide aggregation. These application notes serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.

References

- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis using Fmoc-Cys(Trt)-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Trt)-OPfp (N-α-9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester) is a critical building block in automated solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. The strategic use of the acid-labile trityl (Trt) group for thiol protection and the highly reactive pentafluorophenyl (Pfp) ester for activation offers significant advantages in the synthesis of complex and sensitive peptides. These application notes provide detailed protocols and technical data to guide researchers in the effective use of this compound, ensuring high-quality peptide synthesis for applications in drug discovery, proteomics, and cell signaling research.

Cysteine residues are integral to the structure and function of numerous peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The sulfhydryl group of cysteine is highly reactive and requires robust protection during peptide synthesis to prevent unwanted side reactions such as oxidation and alkylation.[1] The trityl protecting group is widely employed due to its stability during the repetitive steps of Fmoc-SPPS and its facile removal under acidic conditions during the final cleavage from the solid support.[1]

The pre-activated pentafluorophenyl ester in this compound facilitates efficient and rapid coupling, minimizing the need for in-situ activation and reducing the risk of side reactions, most notably racemization. Cysteine is particularly susceptible to loss of stereochemical integrity during activation, and the use of OPfp esters has been shown to suppress this undesirable side reaction.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₄₃H₃₀F₅NO₄S |

| Molecular Weight | 751.76 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 115520-21-3 |

| Thiol Protecting Group | Trityl (Trt) |

| N-alpha Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Activating Group | Pentafluorophenyl (Pfp) ester |

| Cleavage of Trt Group | Acid-labile (cleaved by Trifluoroacetic Acid) |

Data Presentation: Quantitative Analysis

The efficiency of incorporating Fmoc-Cys(Trt)-OH (the precursor to the OPfp ester) and the extent of side reactions are critically dependent on the coupling methodology. The following tables summarize key quantitative data to inform protocol optimization.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Cysteine is highly prone to racemization during peptide synthesis. The choice of coupling reagent significantly impacts the degree of this side reaction.

| Coupling Reagent/Method | % Racemization (D-Cysteine formation) | Notes |

| DIPCDI/Oxyma Pure | 3.3% | Carbodiimide-based activation shows moderate racemization.[3] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Uronium-based reagents with a strong base can lead to significant racemization, which is exacerbated by heating. |

Data adapted from studies on Fmoc-Cys(Trt)-OH.

Table 2: Cleavage Cocktail Efficiency for Trt Group Deprotection

Complete removal of the Trt group is crucial for obtaining the desired peptide. The composition of the cleavage cocktail plays a vital role in the efficiency of deprotection and the prevention of side reactions.

| Cleavage Cocktail Composition | Cleavage Time | Efficiency & Remarks |

| 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 hours | A standard and highly effective cocktail. TIS acts as a scavenger for the released trityl cations, preventing re-attachment and modification of other sensitive residues. |

| 95% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 2-4 hours | A comprehensive cocktail ("Reagent K") for peptides containing multiple sensitive residues, including cysteine, methionine, and tryptophan. EDT helps maintain a reducing environment.[4] |

| 1% TFA in DCM | - | The Trt group is stable under these conditions, allowing for selective deprotection of more acid-labile groups like Mmt. |

Experimental Protocols

The following protocols provide a framework for the use of this compound in automated solid-phase peptide synthesis. Parameters may require optimization based on the specific peptide sequence and the automated synthesizer being used.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol outlines a generalized cycle for the incorporation of this compound using an automated peptide synthesizer.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide, 2-Chlorotrityl for a protected C-terminal acid).

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the synthesizer.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF.

-

The synthesizer will typically perform a double deprotection cycle (e.g., 1 x 3 minutes and 1 x 7 minutes).

-

Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

3. Coupling of this compound:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Deliver the dissolved this compound to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The high reactivity of the OPfp ester generally leads to shorter coupling times compared to standard in-situ activation methods.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (a positive test indicates incomplete coupling). Most modern synthesizers can perform automated monitoring.

4. Washing:

-

After the coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.

-

Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) in DMF for 10-15 minutes.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail. A standard and effective cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

-

For peptides with multiple Cys(Trt) residues or other sensitive amino acids like Met or Trp, consider adding 1-2.5% 1,2-ethanedithiol (EDT) to the cocktail.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether three times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Automated Solid-Phase Peptide Synthesis

References

Synthesis of Disulfide-Bridged Peptides Using S-trityl-L-cysteine (Cys(Trt)): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of disulfide-bridged peptides utilizing the S-trityl (Trt) protecting group for cysteine. The Trt group is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues, offering a cost-effective and versatile strategy for forming critical disulfide bonds that dictate the structure and function of many peptides and proteins.[1][2]

The trityl group is highly labile to trifluoroacetic acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[1][2] This characteristic simplifies the workflow for creating single disulfide bridges. For more complex peptides with multiple disulfide bonds, the Trt group can be used in orthogonal protection strategies, often in combination with groups like acetamidomethyl (Acm), enabling the regioselective formation of distinct disulfide linkages.[2][3][4]

Data Presentation: Quantitative Analysis of Cys(Trt) in Peptide Synthesis

The efficiency of incorporating Fmoc-Cys(Trt)-OH and subsequent disulfide bond formation can be influenced by coupling reagents, cleavage conditions, and oxidation methods. The following tables summarize key quantitative data to aid in methodological selection.

| Parameter | Reagent/Condition | Value | Notes |

| Racemization | DIPCDI/Oxyma Pure | 3.3% | Racemization of Fmoc-Cys(Trt)-OH during coupling.[1] |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization is observed with phosphonium/uronium reagents, especially with heating.[1] | |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization.[1] | |

| Cleavage Side Reaction | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Formation of C-terminal Cys S-t-butylation.[1] |

| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time can enhance the formation of side products.[1] | |

| On-Resin Oxidation Yield | 2 molar eq of I₂, 20 min, CH₂Cl₂ | ~67% | Yield of the desired monocyclic product in the synthesis of a bicyclic peptide.[5] |

| Overall Yield (Specific Peptide) | Orthogonal synthesis of conotoxins | 20-30% | Overall yields for complex peptides with three disulfide bonds using a Trt/Acm/Mob strategy.[4] |

| Solid-phase synthesis of cyclic peptides | 60-90% | High overall yields can be achieved for conformationally predisposed peptides.[6] |

Experimental Protocols

Detailed methodologies for key experimental steps are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc-SPPS Incorporation of Fmoc-Cys(Trt)-OH

This protocol outlines the standard cycle for incorporating a Cys(Trt) residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.

Workflow for Fmoc-SPPS ```dot digraph "Fmoc_SPPS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Resin [label="Solid Support\n(e.g., Rink Amide Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing_1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-Cys(Trt)-OH,\nCoupling Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing_2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Capping [label="Capping (Optional)\n(Acetic Anhydride/DIEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing_1; Washing_1 -> Coupling; Coupling -> Washing_2; Washing_2 -> Capping [label="If coupling\nincomplete"]; Washing_2 -> Repeat [style=dashed]; Capping -> Repeat [style=dashed]; }

Caption: Workflow for on-resin disulfide bond formation using iodine.

Materials:

-

Peptidyl-resin containing two Cys(Trt) residues

-

DMF, DCM, Methanol (MeOH)

-

Iodine (I₂)

Procedure:

-

Resin Preparation: After synthesis of the linear peptide, swell the peptidyl-resin in DMF for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times). [7]3. Oxidation Solution: Prepare a 0.1 M solution of iodine in a suitable solvent. The solvent choice is critical; non-polar solvents like DCM can be used for selective oxidation of Cys(Trt) in the presence of Cys(Acm). [8]For Trt-Trt cyclization, a mixture of DMF/DCM/MeOH can be effective. [7]4. Oxidation Reaction: Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair). Agitate the mixture at room temperature. [7]The reaction is typically complete within 1-2 hours.

-

Monitoring: Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

-

Quenching and Washing: Once the reaction is complete, wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess iodine and byproducts. [7]A wash with ascorbic acid solution can also be used to quench excess iodine.

-

Final Cleavage and Purification: Cleave the now-cyclic peptide from the resin using a standard TFA cleavage cocktail and purify by RP-HPLC. [7]

Protocol 3: Solution-Phase Disulfide Bridge Formation Post-Cleavage

This protocol is suitable for forming disulfide bridges after the peptide has been cleaved from the resin and purified. This approach is common when using Cys(Trt) for single disulfide bridges.

Solution-Phase Cyclization Workflow

Caption: Workflow for solution-phase disulfide bond formation post-cleavage.

Materials:

-

Crude or purified linear peptide with free thiol groups

-

High-purity water, Acetonitrile (ACN)

-

Buffer (e.g., ammonium acetate, ammonium bicarbonate, pH 7.5-8.5)

-

Oxidizing agent (e.g., Dimethyl sulfoxide (DMSO), Potassium ferricyanide (K₃[Fe(CN)₆]), or atmospheric oxygen)

Procedure:

-

Peptide Cleavage: Cleave the peptide from the resin and deprotect the side chains, including Cys(Trt), using a cleavage cocktail such as TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the highly stable trityl cation from reattaching to the free thiol. [2][8]2. Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and dry. [1]It is often advantageous to purify the linear dithiol peptide by RP-HPLC at this stage.

-

Oxidation Reaction:

-

Dissolve the purified linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate) at a very low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization. [9] * Adjust the pH to 7.5-8.5.

-

Initiate oxidation by one of the following methods:

-

Air Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. [9] * DMSO Oxidation: Add DMSO to the peptide solution (10-20% v/v).

-

K₃[Fe(CN)₆ Oxidation: Add a dilute solution of potassium ferricyanide dropwise while monitoring the reaction.

-

-

-

Monitoring and Quenching: Monitor the reaction by RP-HPLC. Once complete, quench the reaction by acidifying the solution with acetic acid or formic acid.

-

Final Purification: Lyophilize the solution and purify the final cyclic peptide by RP-HPLC.

Orthogonal Strategy: Trt and Acm Groups for Regioselective Synthesis

For peptides with two disulfide bonds, an orthogonal protection strategy is required. The combination of Cys(Trt) and Cys(Acm) is a standard and effective approach. [3] Orthogonal Deprotection and Oxidation

Caption: Orthogonal strategy for regioselective disulfide bond formation using Trt/Acm.

Brief Protocol:

-

Synthesize the peptide with two pairs of cysteines, one pair protected with Trt and the other with Acm.

-

Cleave the peptide from the resin using a standard TFA cocktail. This removes the Trt groups while the Acm groups remain intact. [3]3. Form the first disulfide bond from the free thiols using a mild oxidant like air or DMSO, as described in Protocol 3. [3]4. Purify the monocyclic, Acm-protected peptide.

-

Remove the Acm groups and simultaneously form the second disulfide bond using an oxidant such as iodine. [3]This is typically done in a solution of aqueous acetic acid or methanol. [8]6. Perform the final purification of the bicyclic peptide. the final purification of the bicyclic peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

On-Resin Protocol for Selective Trt Group Deprotection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the trityl (Trt) group is a widely utilized protecting group for the side chains of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] Its popularity stems from its stability under the basic conditions used for Fmoc deprotection and its lability under mild acidic conditions, allowing for orthogonal protection strategies.[2][3] This application note provides a detailed protocol for the selective on-resin deprotection of the Trt group, a critical step for subsequent on-resin modifications like cyclization, phosphorylation, or labeling. The protocols outlined below offer a systematic approach to achieving efficient and selective Trt group removal while the peptide remains attached to the solid support.

Principle of Selective Trt Deprotection

The selective removal of the Trt group is achieved by exploiting its high sensitivity to mild acidic conditions.[3] A low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is typically employed.[4] The acid protonates the ether or thioether linkage of the Trt group to the amino acid side chain, leading to the formation of a stable trityl carbocation and the deprotected side chain. To prevent side reactions, such as re-attachment of the trityl cation to the peptide, scavengers like triisopropylsilane (TIS) or triethylsilane (TES) are crucial additions to the deprotection cocktail.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the selective on-resin deprotection of the Trt group and the subsequent monitoring of the reaction.

Materials and Reagents

-

Peptide-resin with Trt-protected amino acid(s)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Triisopropylsilane (TIS) or Triethylsilane (TES)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Diisopropylethylamine (DIEA)

-

Kaiser test kit (Ninhydrin, Pyridine, Phenol, KCN solutions)[5][6][7]

-

Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

-

Shaker or rocker

-

HPLC system for analysis

-

Mass spectrometer for analysis

Protocol 1: Selective On-Resin Trt Deprotection

This protocol is optimized for the selective removal of the Trt group while minimizing premature cleavage of the peptide from acid-sensitive resins.

-

Resin Swelling: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Deprotection Cocktail Preparation: Prepare the deprotection cocktail by adding TFA and TIS to DCM. The final concentrations can be varied to optimize deprotection (see Table 1). A commonly used cocktail is 1% TFA and 2.5% TIS in DCM (v/v/v).

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-